molecular formula C21H15FN4O4 B2918673 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1115908-63-8

2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No.: B2918673
CAS No.: 1115908-63-8
M. Wt: 406.373
InChI Key: OPRZSVJLCRIRIT-UHFFFAOYSA-N
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Description

2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a sophisticated pyrimidine-derivative chemical compound intended solely for research applications in laboratory settings. This molecule is structurally characterized by a pyrimidinone core, a 4-fluorophenyl group, a nitrile function, and a 2,3-dihydrobenzo[b][1,4]dioxin acetamide moiety. The integration of these pharmacologically relevant subunits suggests its potential utility as a key intermediate or building block in medicinal chemistry and drug discovery programs. The fluorophenyl and dihydrobenzodioxin groups are structural features found in compounds with documented biological activity . Researchers can employ this chemical in the synthesis and exploration of novel therapeutic agents, particularly for probing enzyme inhibition, such as kinase or phosphatase targets, where the pyrimidinone scaffold is commonly utilized. It may also serve as a crucial precursor in developing focused libraries for high-throughput screening. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-[5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O4/c22-15-3-1-13(2-4-15)20-24-11-14(10-23)21(28)26(20)12-19(27)25-16-5-6-17-18(9-16)30-8-7-29-17/h1-6,9,11H,7-8,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRZSVJLCRIRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=NC=C(C3=O)C#N)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a pyrimidine derivative that has gained attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure, featuring a cyano group, a fluorophenyl moiety, and a benzo[dioxin] side chain, suggests various biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

The molecular formula for this compound is C21H17FN4O3C_{21}H_{17}FN_{4}O_{3} with a molecular weight of approximately 392.4 g/mol. The presence of functional groups such as the cyano and fluoro enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC21H17FN4O3C_{21}H_{17}FN_{4}O_{3}
Molecular Weight392.4 g/mol
SolubilityModerate in organic solvents
Melting PointTo be determined

The biological activity of this compound primarily arises from its ability to interact with specific enzymes or receptors within biological pathways. The cyano group increases lipophilicity, facilitating cellular uptake, while the fluorophenyl moiety may enhance binding affinity through hydrophobic interactions.

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, disrupting cellular processes essential for tumor growth or infection propagation.
  • Receptor Modulation : It may also modulate receptor activity, leading to various pharmacological effects such as anti-cancer or anti-inflammatory actions.

Anticancer Activity

Research indicates that pyrimidine derivatives like this compound exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

  • Case Study : A study on related pyrimidine derivatives demonstrated IC50 values in the range of 100 nM to 1 µM against various cancer cell lines, indicating potent anticancer activity .

Antiviral Properties

The compound's structural features suggest potential antiviral activity. Pyrimidine derivatives have been explored for their efficacy against viral infections by inhibiting viral replication mechanisms.

  • Research Findings : Compounds structurally related to this one have shown effectiveness against various viruses in vitro, suggesting that further investigation could reveal similar antiviral properties for this compound .

Antimicrobial Activity

Pyrimidine derivatives are also recognized for their antimicrobial properties. The unique combination of functional groups in this compound may contribute to its ability to combat bacterial infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural homology with derivatives such as 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide (). Key differences lie in the acetamide substituent:

  • Target compound : 2,3-dihydrobenzo[b][1,4]dioxin group (bicyclic ether, rigid).
  • Analog () : 2-methoxy-5-methylphenyl group (linear, electron-donating substituents).

Substituent Impact on Properties

  • Fluorophenyl vs. Non-fluorinated Aromatics: Fluorination increases lipophilicity (logP) and may improve membrane permeability .
  • Dihydrodioxin vs. Simple Ethers : The bicyclic structure in the target compound could reduce oxidative metabolism, improving half-life compared to simpler ethers .

Bioactivity and Mode of Action Insights

highlights that structurally similar compounds cluster into groups with shared bioactivity profiles. For example:

  • Pyrimidinone derivatives with electron-withdrawing groups (e.g., cyano) show enhanced inhibition of kinases or proteases.
  • Rigid acetamide substituents (e.g., dihydrodioxin) correlate with reduced off-target interactions in bioactivity assays .

While specific data for the target compound is absent, its structural features align with compounds exhibiting anti-inflammatory or anticancer properties in preclinical studies .

Comparative Data Table

Property/Feature Target Compound Analog () Compounds (o, m, n)
Core Structure 5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl Same Tetrahydropyrimidin-1(2H)-yl
Acetamide Substituent 2,3-dihydrobenzo[b][1,4]dioxin-6-yl 2-methoxy-5-methylphenyl Varied phenoxy and alkyl groups
Molecular Weight (Da) ~438 (estimated) ~424 (estimated) ~650–700
logP (Predicted) ~2.8 (higher due to dihydrodioxin) ~2.5 ~3.5–4.0 (bulky substituents)
Key Functional Groups Cyano, fluorophenyl, bicyclic ether Cyano, fluorophenyl, methoxy, methyl Tetrahydropyrimidinone, phenoxy, hydroxy
Inferred Bioactivity Potential kinase inhibition, metabolic stability Moderate solubility, possible CYP450 interactions Antibacterial, protease inhibition

Q & A

Q. How to address scalability challenges in multi-step synthesis?

  • Methodological Answer : Implement flow chemistry for exothermic steps (e.g., nitration, cyclization) to improve heat dissipation. Optimize catalyst recycling (e.g., Pd/C filtration and reuse) and switch to green solvents (e.g., 2-MeTHF) in later stages. Use PAT (Process Analytical Technology) tools like inline FTIR for real-time reaction monitoring .

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